1-(3-Chlorophenyl)cyclopropanol
Description
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
InChI Key |
KKKBEWZDUVBFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1-(3-Chlorophenyl)cyclopropanol has diverse applications across several fields:
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Biology
- Enzyme-Catalyzed Reactions: It is utilized as a probe to study enzyme mechanisms and biological pathways, aiding in the understanding of metabolic processes.
- Biological Activity: Research indicates potential antimicrobial and anti-inflammatory properties, suggesting its use in therapeutic applications.
Medicine
- Pharmaceutical Intermediate: It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.
Industry
- Agrochemicals Production: The compound is also used in developing agrochemicals, contributing to advancements in agricultural science.
Research has highlighted the biological significance of this compound:
Antimicrobial Activity:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Anti-inflammatory Effects:
- In inflammatory models, derivatives of chlorophenyl cyclopropanes showed marked reductions in pro-inflammatory cytokines, indicating potential therapeutic uses for managing inflammatory disorders .
Neuropharmacological Effects:
- Investigations into similar compounds suggest interactions with neurotransmitter systems, hinting at neuroprotective properties .
Study 1: Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound demonstrated significant activity against various bacterial strains .
Study 2: Anti-inflammatory Activity
Research conducted on inflammatory models revealed that derivatives from chlorophenyl cyclopropanes significantly reduced levels of pro-inflammatory cytokines. This suggests that these compounds may modulate immune responses effectively .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(3-Chlorophenyl)cyclopropanol and related compounds:
Physicochemical Properties
- The carboxylic acid derivative (C₁₀H₉ClO₂) exhibits higher acidity (pKa ~2-3) due to the -COOH group, unlike the hydroxyl group in the parent compound .
- Solubility: Hydroxyl-containing compounds (e.g., this compound) are typically more polar and soluble in polar solvents (e.g., methanol, ethanol) than their carboxamide or alkyne analogs . The amino alcohol derivative (C₁₂H₁₈ClNO) shows moderate solubility in DMSO and methanol, attributed to its tertiary amine group .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)cyclopropanol, and what challenges are associated with cyclopropane ring formation?
- Methodological Answer : The synthesis typically involves cyclopropanation of 3-chlorophenyl-substituted precursors. A common approach is the [2+1] cycloaddition using vinyl ethers or diazo compounds with transition-metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . Challenges include:
- Ring strain : The cyclopropane ring’s instability requires careful control of reaction temperature and pH to prevent ring-opening side reactions.
- Byproduct formation : Use scavengers like molecular sieves or activated carbon to adsorb reactive intermediates .
Example protocol: React 3-chlorophenylmagnesium bromide with cyclopropanone in THF at −78°C, followed by quenching with ammonium chloride. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) split into multiplets due to the 3-chlorophenyl group .
- ¹³C NMR : The cyclopropane carbons appear at δ 15–25 ppm, while the quaternary carbon bonded to the hydroxyl group resonates at δ 70–80 ppm .
- IR : A broad O–H stretch (~3200–3400 cm⁻¹) and C–Cl absorption (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.6 (C₉H₉ClO⁺) with fragments corresponding to cyclopropane ring cleavage (e.g., m/z 111 for [C₆H₄Cl]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives, particularly in enzyme inhibition studies?
- Methodological Answer : Discrepancies often arise from:
- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check with NMR .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and co-solvents (e.g., DMSO ≤1% v/v) to minimize interference .
- Structural analogs : Compare activity with analogs like 1-(3-chlorophenyl)cyclopropanamine to isolate hydroxyl group effects .
Example: A 2020 study resolved conflicting IC₅₀ values for CYP3A4 inhibition by controlling residual metal catalysts (e.g., Pd) via chelation with EDTA .
Q. What strategies are recommended for optimizing the reaction yield of this compound in large-scale syntheses while minimizing byproducts?
- Methodological Answer :
- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., ring-opening) by maintaining precise residence times (2–5 min) .
- Catalyst optimization : Use chiral Ru(II) catalysts for enantioselective synthesis (up to 90% ee) .
- Byproduct mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP) to remove unreacted diazo compounds .
Table 1: Yield optimization under varying conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 65 | 92 |
| Cu(OTf)₂ | 40 | 78 | 88 |
| Ru(II)-Pybox | 30 | 82 | 95 |
Q. In computational studies, which molecular descriptors of this compound correlate most strongly with its observed physicochemical properties?
- Methodological Answer : Key descriptors include:
- LogP : Experimental logP ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Dipole moment : High dipole (~3.2 D) due to the electronegative Cl and hydroxyl groups, influencing solubility in polar solvents .
- H-bonding capacity : Two H-bond acceptors (OH, Cl) and one donor (OH), critical for docking studies with enzymes like monoamine oxidases .
QSAR models (e.g., CoMFA) highlight steric bulk at the cyclopropane ring as a determinant of bioactivity (R² = 0.89 in CYP inhibition models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
